3-(4-But-2-enoylphenyl)propanoic acid
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Overview
Description
3-(4-But-2-enoylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenyl group substituted with a but-2-enoyl group at the para position and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-But-2-enoylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the acylation of 4-but-2-enoylphenyl with propanoic acid under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride to facilitate the acylation process . The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered in industrial processes to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-But-2-enoylphenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as heteropolyoxometalates.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(4-But-2-enoylphenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-But-2-enoylphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their function, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar structural features but lacks the phenyl and but-2-enoyl groups.
3-Bromopropanoic acid: Contains a bromine atom instead of the but-2-enoyl group.
3-Phenylpropanoic acid: Similar structure but with a phenyl group instead of the but-2-enoyl group.
Uniqueness
3-(4-But-2-enoylphenyl)propanoic acid is unique due to the presence of both the but-2-enoyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14O3 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(4-but-2-enoylphenyl)propanoic acid |
InChI |
InChI=1S/C13H14O3/c1-2-3-12(14)11-7-4-10(5-8-11)6-9-13(15)16/h2-5,7-8H,6,9H2,1H3,(H,15,16) |
InChI Key |
WSCATBITCMNDSU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
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